Opioid Receptor Research: Derivatives of N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]phenylacetamide, which share structural similarities with N-Phenyl-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, have been investigated as kappa-selective opioid receptor ligands. [] These compounds have demonstrated potential in understanding opioid receptor pharmacology and developing new analgesics. [, , ]
Anticancer Research: Compounds like 6-Pyrrolidinyl-2-(2-Substituted Phenyl)-4-Quinazolinones have shown promise as potential anticancer agents. [] These compounds exhibited significant cytotoxic effects against various cancer cell lines, suggesting their potential as lead compounds for developing novel anticancer therapies. [, ]
Antibacterial Research: Compounds related to N-Phenyl-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide have been explored for their antibacterial properties. [, , ] These compounds have shown activity against various bacterial strains, highlighting their potential in combating bacterial infections.
Anti-Inflammatory and Vasodilatory Activities: Novel Rho Kinase inhibitors containing aminofurazan and imidazopyridine moieties, structurally reminiscent of N-Phenyl-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, have been identified with anti-inflammatory and vasodilatory properties. [] These inhibitors demonstrated potent inhibition of ROCK enzymatic activity, blocked the generation of inflammatory cytokines, and induced vasorelaxation in preconstricted rat aorta. []
Protein Tyrosine Kinase Inhibitors: Pyrimidine derivatives have emerged as potential multitarget protein tyrosine kinase (PTK) inhibitors for treating diseases like idiopathic pulmonary fibrosis (IPF). [] These inhibitors exhibit strong enzymatic activity against various kinases, including BTK, JAK3, and ErbB4, suggesting their potential as therapeutic agents for IPF. []
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: